molecular formula C17H19N B1250677 (S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline

(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1250677
M. Wt: 237.34 g/mol
InChI Key: VKRKVLLLTIHDEF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline is a 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. It is an enantiomer of a (R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

Parkinson's Disease Research

(S)-1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied in the context of Parkinson's disease. This compound has been detected as a novel endogenous amine in mouse brain and parkinsonian cerebrospinal fluid (CSF). It's found in significantly higher levels in the CSF of Parkinsonian patients compared to controls with other neurological diseases. Repeated administration of this compound in mice induced behavioral abnormalities related to Parkinson's disease, suggesting a potential link to idiopathic Parkinson's disease (Kotake et al., 1995). Furthermore, other studies have explored its neuroprotective effects, particularly in the presence of various neurotoxins, indicating its potential as a lead compound for developing new treatments for Parkinson's disease (Kotake et al., 2005).

Anti-Cancer Properties

The tetrahydroisoquinoline moiety, which includes (S)-1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline, is often found in molecules with significant biological activity, including antitumor properties. Derivatives of this compound have shown promising results in in vitro studies against various cancer cell lines. This points towards its potential utility in developing novel and safer anticancer drugs (Redda et al., 2010).

Neurotoxicity and Neuroprotection

These compounds have dual roles, with some derivatives displaying neurotoxic actions while others, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit neuroprotective and neurorestorative actions. This duality is critical in understanding the role of these compounds in neurological diseases and developing potential therapeutic applications (Peana et al., 2019).

Synthesis and Pharmacological Characterization

The compound has been a subject of various synthetic studies, exploring its pharmacological properties. These studies have been instrumental in understanding its interaction with different biological systems and receptors, providing a pathway for the development of drugs with selective beta-adrenergic properties (Charifson et al., 1989).

properties

Product Name

(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(1S)-1-benzyl-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H19N/c1-18-12-11-15-9-5-6-10-16(15)17(18)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3/t17-/m0/s1

InChI Key

VKRKVLLLTIHDEF-KRWDZBQOSA-N

Isomeric SMILES

CN1CCC2=CC=CC=C2[C@@H]1CC3=CC=CC=C3

Canonical SMILES

CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.